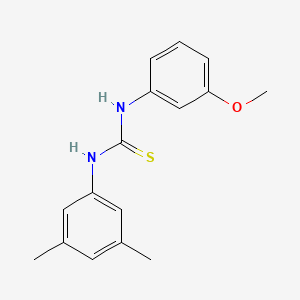
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as CMPTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that plays a crucial role in maintaining the pH balance in cancer cells. By inhibiting this enzyme, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide disrupts the pH balance in cancer cells, leading to their death. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to enhance the release of dopamine in the brain by inhibiting the reuptake of dopamine by presynaptic neurons.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, enhancement of dopamine release, and induction of apoptosis in cancer cells. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is its low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, the synthesis method for N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is relatively straightforward, and the compound can be obtained in high yields with excellent purity. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, including its potential applications in cancer therapy, neuroscience, and drug discovery. In cancer therapy, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be further studied for its ability to induce apoptosis in cancer cells, particularly in combination with other chemotherapeutic agents. In neuroscience, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be investigated for its potential as a treatment for Parkinson's disease, as it has been shown to enhance dopamine release in the brain. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be further studied for its potential as a lead compound in drug discovery, particularly in the development of novel carbonic anhydrase inhibitors.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves a two-step process, which includes the condensation of 3-chloro-4-methylbenzaldehyde with 5-phenyl-2H-tetrazole-2-acetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. This method has been optimized to achieve a high yield of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide with excellent purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been identified as a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. In neuroscience, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. In cancer research, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been investigated for its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11-7-8-13(9-14(11)17)18-15(23)10-22-20-16(19-21-22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRUHUBRHILKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7041587 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)


![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)


![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)